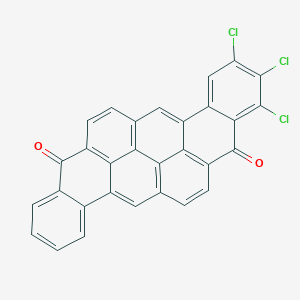
Trichloropyranthrene-8,16-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloropyranthrene-8,16-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of three chlorine atoms attached to the pyranthrenedione core, which significantly influences its chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trichloropyranthrene-8,16-dione typically involves the chlorination of pyranthrenedione under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions, including temperature and solvent, are optimized to ensure the selective introduction of chlorine atoms at the desired positions on the pyranthrenedione ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Trichloropyranthrene-8,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Trichloropyranthrene-8,16-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Trichloropyranthrene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
8,16-Pyranthrenedione: The non-chlorinated parent compound.
8,16-Pyranthrenedione, dichloro-: A derivative with two chlorine atoms.
8,16-Pyranthrenedione, tetrachloro-: A derivative with four chlorine atoms.
Uniqueness: Trichloropyranthrene-8,16-dione is unique due to the specific positioning and number of chlorine atoms, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
1324-34-1 |
|---|---|
Molekularformel |
C30H11Cl3O2 |
Molekulargewicht |
509.8 g/mol |
IUPAC-Name |
1,2,3-trichloropyranthrene-8,16-dione |
InChI |
InChI=1S/C30H11Cl3O2/c31-21-11-20-19-10-13-5-7-16-24-18(14-3-1-2-4-15(14)29(16)34)9-12-6-8-17(25(19)23(12)22(13)24)30(35)26(20)28(33)27(21)32/h1-11H |
InChI-Schlüssel |
TYXGVROLOQMZIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl |
Key on ui other cas no. |
1324-34-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















